1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea
Description
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is a thiourea derivative featuring a 2,4-dimethoxyphenyl group and a furan-2-ylmethyl substituent. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-10-5-6-12(13(8-10)18-2)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHEFGYMPDCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then treated with thiourea under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Substituent Effects on Molecular Geometry
- Target Compound : The 2,4-dimethoxyphenyl group likely induces a planar conformation due to resonance stabilization, while the furan-2-ylmethyl group may introduce steric hindrance, affecting packing efficiency in the crystal lattice.
- Comparisons: 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b): Crystallizes in a monoclinic system (space group P21). 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea (4): The bulky adamantyl group disrupts planarity, leading to distinct Hirshfeld surface interactions (e.g., reduced C–H···S contacts) compared to smaller substituents like furan .
Table 1: Crystallographic Parameters of Selected Thiourea Derivatives
Physicochemical Properties
Melting Points and Solubility
- Target Compound : Predicted to have a moderate melting point (~150–180°C) due to the balance between the polar thiourea core and hydrophobic substituents.
- Comparisons :
- 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(furan-2-ylmethyl)thiourea (5f) : Melts at 152.6–153.6°C, reflecting the furan group’s contribution to lower melting points compared to bulkier substituents (e.g., 5b: 221.5–222.5°C) .
- 1-(3,5-Dimethoxyphenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)thiourea : Higher melting points (~220°C) due to increased symmetry and stronger π-π stacking .
Table 2: Melting Points of Thiourea Derivatives
Antimicrobial Activity
- Target Compound: Not directly reported, but structural analogs like 8a and 8b (4-chlorophenyl derivatives) exhibit high antimicrobial activity, suggesting the 2,4-dimethoxy variant may show enhanced solubility and membrane penetration .
- Comparisons: Chalcone Derivatives (): (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one shows 38.16% inhibition against PfFd-PfFNR, highlighting the role of methoxy groups in target binding .
Molecular Interactions and Hirshfeld Analysis
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-furylmethylamine with 2,4-dimethoxyphenyl isothiocyanate. The reaction is generally conducted in an organic solvent such as dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or column chromatography.
Antimicrobial Activity
Recent studies have indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated antibacterial effects against various pathogens. A study reported that certain thiourea derivatives showed inhibition rates of over 50% against Xanthomonas oryzae and Xanthomonas citri at concentrations as low as 100 mg/L .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| This compound | Xanthomonas oryzae | 52.4 | 100 |
| Similar Thiourea Derivative | Xanthomonas citri | 47.6 | 50 |
Antiviral Activity
The antiviral potential of thiourea derivatives has also been explored. Compounds structurally related to this compound have shown protective activities against viruses such as the Tobacco Mosaic Virus (TMV). One study noted that certain derivatives exhibited protective activities ranging from 39% to over 54% at varying concentrations .
Table 2: Antiviral Activity Against TMV
| Compound | Protective Activity (%) | Concentration (mg/L) |
|---|---|---|
| Thiourea Derivative | 54.41 | 50 |
| Another Thiourea Derivative | 39.27 | 100 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiourea group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity. The presence of the furan and methoxy groups enhances binding affinity and specificity towards these targets.
Study on Anticancer Properties
A notable study investigated the anticancer potential of thiourea derivatives, including those similar to our compound. Researchers synthesized a series of thioureas and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM against breast cancer cells . This suggests that modifications in the structure can lead to enhanced anticancer activity.
Research on Insecticidal Properties
Another area of interest is the insecticidal activity of thiourea derivatives. A research report highlighted that some compounds demonstrated potent insecticidal effects against pests like aphids and beetles, with LC50 values significantly lower than conventional insecticides . This indicates a promising avenue for agricultural applications.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 1-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea?
Basic
The synthesis typically involves a multi-step process starting with substituted anilines and isothiocyanates. For example, coupling 2,4-dimethoxyaniline with furan-2-ylmethyl isothiocyanate under reflux conditions in ethanol or dichloromethane. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.1 amine:isothiocyanate). Purity is enhanced via column chromatography or recrystallization . Analytical validation using HPLC (>95% purity) and NMR (to confirm thiourea bond formation) is critical .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Basic
1H/13C NMR is essential for verifying the thiourea (-NH-CS-NH-) backbone and substituent integration (e.g., methoxy and furan protons). IR spectroscopy confirms thiocarbonyl (C=S) stretches (~1250 cm⁻¹). For advanced structural resolution, single-crystal X-ray diffraction (as in ) provides precise bond lengths and dihedral angles, revealing conformational flexibility of the methoxyphenyl and furan groups . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
How can researchers design initial biological activity screens for this thiourea derivative?
Basic
Prioritize assays aligned with known thiourea bioactivities, such as antimicrobial (agar diffusion), anticancer (MTT assays on cell lines), or enzyme inhibition (e.g., urease or kinase targets). Use positive controls like 1,3-diphenylthiourea for comparison. Solubility in DMSO/PBS and cytotoxicity thresholds (via IC50) should be established early .
What advanced strategies elucidate the reaction mechanisms of this compound’s thiourea group?
Advanced
Isotopic labeling (e.g., 15N or 13C) tracks intermediate formation during synthesis. Computational methods (DFT calculations) model transition states and electron density shifts, particularly for nucleophilic additions or cyclization reactions. Kinetic studies under varying pH and solvent polarities reveal rate-determining steps .
How can molecular docking and dynamics simulations predict interactions with biological targets?
Advanced
Dock the compound into protein active sites (e.g., tubulin or DNA topoisomerases) using AutoDock Vina, prioritizing hydrogen bonds with the thiourea moiety and π-π stacking with aromatic residues. Molecular dynamics (MD) simulations (50–100 ns) assess stability of binding poses and solvation effects. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) .
How should contradictory bioactivity data across studies be resolved?
Advanced
Contradictions often arise from assay conditions (e.g., pH, serum proteins) or impurity artifacts. Replicate experiments with orthogonal methods: e.g., compare fluorescence-based cytotoxicity with ATP luminescence assays. Meta-analyses of structure-activity relationships (SAR) across analogs (e.g., ’s chloro/trifluoromethyl derivatives) identify substituent-specific trends .
What computational approaches optimize the compound’s stability and pharmacokinetics?
Advanced
QSAR models predict metabolic sites (e.g., methoxy demethylation). MD simulations in lipid bilayers assess membrane permeability. Degradation pathways under UV/oxidative stress are modeled via Gaussian’s TD-DFT. Experimental validation includes accelerated stability testing (40°C/75% RH) and LC-MS for degradation products .
What methodologies assess the compound’s stability under varying environmental conditions?
Advanced
Conduct forced degradation studies:
- Thermal : Heat at 60°C for 48 hours in inert vs. aerobic conditions.
- Photolytic : Expose to UV-Vis light (ICH Q1B guidelines).
- Hydrolytic : Test in buffers (pH 1–13) at 37°C.
Monitor degradation via UPLC-MS and quantify half-life (t1/2). Use Arrhenius plots to extrapolate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
